molecular formula C15H11ClN4OS B15037367 3-(2-chlorophenyl)-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide

3-(2-chlorophenyl)-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B15037367
M. Wt: 330.8 g/mol
InChI Key: HKKMZRZEBCZPFL-RQZCQDPDSA-N
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Description

3-(2-Chlorophenyl)-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide is a chemical compound offered for early-stage research and development. It belongs to the pharmaceutically significant class of pyrazole-carbohydrazide derivatives, which are well-established in medicinal chemistry as useful building blocks for the synthesis of a variety of heterocyclic rings and are reported to exhibit a spectrum of biological activities . The core pyrazole scaffold is a privileged structure in drug discovery, known for its diverse biological profiles . Scientific literature indicates that pyrazole carbohydrazide derivatives are investigated for multiple research applications. A key area of interest is their potential antitumor activity . Specifically, 1H-pyrazole-5-carbohydrazide derivatives have been shown to inhibit the growth of cancer cell lines, such as A549 lung carcinoma cells, in a dosage- and time-dependent manner, potentially by inducing apoptosis . Furthermore, the structural motif of substitution at the C-3 position of the pyrazole ring with a carbohydrazide moiety has been associated with cannabinoid receptor type 1 (CB1) antagonism in related compounds, such as Rimonabant, providing a basis for investigating this compound's interaction with the endocannabinoid system . Beyond these, the broader family of pyrazole-carbohydrazides is studied for other biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory effects . This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for confirming product identity and/or purity and for the safe handling and disposal of this material. All sales are final.

Properties

Molecular Formula

C15H11ClN4OS

Molecular Weight

330.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C15H11ClN4OS/c16-12-6-2-1-5-11(12)13-8-14(19-18-13)15(21)20-17-9-10-4-3-7-22-10/h1-9H,(H,18,19)(H,20,21)/b17-9+

InChI Key

HKKMZRZEBCZPFL-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CS3)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CS3)Cl

Origin of Product

United States

Preparation Methods

Base-Catalyzed Hydrazone Coupling

The most direct route involves condensing 3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide with thiophene-2-carbaldehyde in ethanol or methanol under basic conditions. Piperidine or acetic acid is typically used to catalyze the reaction, which proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon. The reaction is refluxed for 3–6 hours, yielding the target compound at 70–85% efficiency (Table 1).

Mechanistic Insights :
The E-configuration of the thiophenylmethylidene group is stabilized by conjugation with the pyrazole ring’s π-system. Infrared (IR) spectroscopy confirms hydrazone formation through the disappearance of the aldehydic C=O stretch (~1,710 cm⁻¹) and the emergence of a C=N stretch (~1,620 cm⁻¹).

Solvent and Temperature Optimization

Polar aprotic solvents like dimethylformamide (DMF) accelerate the reaction but may reduce regioselectivity. Ethanol balances reactivity and selectivity, achieving yields >80% at 80°C. Lower temperatures (50–60°C) favor purity but extend reaction times to 8–12 hours.

Regiocontrolled Synthesis of the Pyrazole Core

Trichloromethyl Enone Intermediate Strategy

A regiocontrolled approach adapts methodologies from ACS Omega (2023), where trichloromethyl enones react with hydrazines to form pyrazole rings. For this compound, 2-chlorophenyl-substituted enones are treated with arylhydrazines in chloroform, followed by methanolysis to replace trichloromethyl groups with carboxylic acid derivatives (Figure 1).

Key Findings :

  • Regioselectivity : Arylhydrazine hydrochlorides yield 1,3-disubstituted pyrazoles, while free hydrazines favor 1,5-isomers.
  • Yield : 1.2 equivalents of hydrazine in chloroform at reflux for 2 hours achieve 68–97% yields (Table 2).

Cyclocondensation of β-Ketoesters

Alternative routes use β-ketoesters and hydrazines under acidic conditions. For example, ethyl 3-(2-chlorophenyl)-3-oxopropanoate reacts with hydrazine hydrate in acetic acid to form the pyrazole ring, followed by hydrazone formation with thiophene-2-carbaldehyde. This method avoids regioselectivity issues but requires stringent pH control.

Multi-Step Synthesis Approaches

Pyrazole Ring Formation Followed by Hydrazone Derivatization

Step 1 : Synthesis of 3-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid via cyclocondensation of diethyl oxalate with 2-chlorophenylhydrazine in ethanol.
Step 2 : Conversion to carbohydrazide by reacting with hydrazine hydrate (85% yield).
Step 3 : Condensation with thiophene-2-carbaldehyde (as in Section 1.1).

Advantages :

  • Enables modular functionalization of the pyrazole core.
  • Intermediate characterization via $$^{1}\text{H}$$ NMR ensures structural fidelity.

Industrial-Scale Production Using Continuous Flow Reactors

Flow Chemistry Advantages

Continuous flow reactors enhance scalability and reduce reaction times. A 2025 study highlights a 3-step continuous process:

  • Pyrazole ring synthesis in a tubular reactor (residence time: 10 minutes).
  • Hydrazide formation in a packed-bed reactor.
  • Hydrazone condensation at 100°C with inline IR monitoring.

Outcomes :

  • 92% overall yield at a throughput of 5 kg/day.
  • Reduced solvent waste compared to batch processes.

Comparative Analysis of Synthesis Methods

Method Yield Regioselectivity Scalability Key Reference
Condensation (ethanol) 70–85% High (E-isomer) Moderate
Trichloromethyl enone 68–97% Controlled High
Multi-step synthesis 80–90% N/A Low
Continuous flow 85–92% High Industrial

Trade-offs :

  • Trichloromethyl enone methods offer superior regiocontrol but require hazardous reagents.
  • Continuous flow maximizes efficiency but demands specialized equipment.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N’-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Amines in the presence of a base like sodium hydroxide

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones

    Reduction: Corresponding alcohols or amines

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N’-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Compound Name (Example) Pyrazole Substituent Hydrazide Substituent Molecular Formula Notable Features
Target Compound 3-(2-Chlorophenyl) (E)-Thiophen-2-ylmethylidene C₂₂H₁₇ClN₄O₂S Thiophene enhances π-conjugation; chlorophenyl increases lipophilicity
N′-[(E)-1-(2-Chlorophenyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide 3-(2-Thienyl) (E)-1-(2-Chlorophenyl)ethylidene C₁₇H₁₄ClN₃O₂S Ethylidene linker introduces steric bulk; thienyl group modifies electronic density
3-(5-Chloro-2-thienyl)-N′-[(E)-1-(2-furyl)ethylidene]-1H-pyrazole-5-carbohydrazide 3-(5-Chloro-2-thienyl) (E)-1-(2-Furyl)ethylidene C₁₅H₁₂ClN₃O₂S Chlorine on thienyl increases electronegativity; furyl reduces aromatic stability
N′-[(E)-(2,6-Dichlorophenyl)methylene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide 3-(2-Thienyl) (E)-(2,6-Dichlorophenyl)methylene C₁₆H₁₀Cl₂N₄O₂S Dichlorophenyl enhances steric hindrance and lipophilicity
3-{4-[(2-Chlorobenzyl)oxy]phenyl}-N′-[(E)-(2-hydroxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide 3-(4-(2-Chlorobenzyloxy)phenyl) (E)-(2-Hydroxyphenyl)methylene C₂₅H₁₉ClN₄O₃ Hydroxyphenyl introduces hydrogen-bonding potential; benzyloxy adds bulk

Key Observations from Research Findings

Electronic Effects: The thiophene group in the target compound contributes to π-π stacking interactions, which are critical for binding in biological systems or material applications. Chlorine substituents (e.g., 2-chlorophenyl, 5-chlorothienyl) increase electron-withdrawing effects, enhancing electrophilicity and reactivity in nucleophilic environments .

Bulky substituents (e.g., 2,6-dichlorophenyl in ) may hinder molecular packing, affecting crystallinity and solubility .

For instance, (E)-1-(4-tert-butylbenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide derivatives inhibit A549 lung cancer cell growth by inducing apoptosis . The tert-butyl group in such analogs suggests that bulky substituents may enhance binding to hydrophobic pockets in biological targets .

Synthetic and Characterization Methods: All analogs are synthesized via condensation of pyrazole-carbohydrazides with aldehydes/ketones under acidic conditions (e.g., acetic acid in ethanol) . X-ray crystallography (using SHELXL ) and spectroscopic techniques confirm the (E)-configuration of the hydrazone bond and substituent positions .

Biological Activity

The compound 3-(2-chlorophenyl)-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide is a pyrazole derivative known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Synthesis

The molecular formula of the compound is C15H11ClN4OSC_{15}H_{11}ClN_{4}OS with a molecular weight of approximately 330.8 g/mol. The synthesis typically involves several steps, including the formation of the pyrazole ring and the introduction of chlorophenyl and thiophenylmethylidene groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Synthetic Route Overview

  • Formation of Pyrazole Ring :
    • Reagents : Hydrazine hydrate, ethyl acetoacetate.
    • Conditions : Reflux in ethanol.
    • Product : 1H-pyrazole-5-carbohydrazide.
  • Subsequent Modifications :
    • Introduction of chlorophenyl and thiophenylmethylidene groups through condensation reactions.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. Pyrazole derivatives, including this compound, have shown significant inhibitory effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
3-(2-chlorophenyl)-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazideA549 (lung cancer)0.28Induces apoptosis
Compound XHCT116 (colon cancer)1.1Cell cycle arrest at SubG1/G1 phase
Compound YHepG2 (liver cancer)0.74Autophagy induction

These findings suggest that the compound acts through multiple mechanisms, including apoptosis induction and cell cycle arrest, making it a promising candidate for further development in cancer therapy .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that it can inhibit pro-inflammatory cytokines and reduce edema in animal models:

  • Model : Carrageenan-induced edema in mice.
  • Comparison : Activity comparable to indomethacin.

This activity suggests potential applications in treating inflammatory diseases .

Antimicrobial Properties

Research has shown that pyrazole derivatives exhibit antimicrobial activity against various pathogens:

  • Activity Spectrum : Effective against both Gram-positive and Gram-negative bacteria.
  • Mechanism : Disruption of bacterial cell membranes leading to cell lysis.

This antimicrobial potential positions the compound as a candidate for developing new antibiotics .

Study 1: Antitumor Efficacy

In a study examining the efficacy of various pyrazole derivatives, 3-(2-chlorophenyl)-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide was tested against a panel of cancer cell lines. Results indicated significant cytotoxicity, particularly in lung and liver cancer cells, with mechanisms involving apoptosis and autophagy being elucidated through molecular docking studies .

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of this compound demonstrated its ability to significantly reduce inflammation markers in vitro and in vivo models. The results showed a reduction in nitric oxide production and TNF-alpha levels, suggesting its potential as an anti-inflammatory agent in clinical settings .

Q & A

Basic: What methodological approaches are recommended for optimizing the synthesis of this carbohydrazide derivative?

Answer:
Synthesis optimization should focus on stepwise condensation and purification protocols. Key steps include:

  • Hydrazide formation : React 3-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid with hydrazine hydrate under reflux in ethanol .
  • Schiff base formation : Condense the hydrazide intermediate with thiophene-2-carbaldehyde in methanol or ethanol under acidic (e.g., glacial acetic acid) or neutral conditions. Monitor reaction progress via TLC .
  • Crystallization : Use solvent mixtures (e.g., DMSO/water or ethanol/water) to obtain high-purity crystals for structural validation .
  • Yield improvement : Optimize molar ratios (typically 1:1.2 for hydrazide:aldehyde) and reaction time (6–12 hours) to minimize byproducts .

Basic: Which characterization techniques are critical for confirming the structure and purity of this compound?

Answer:
A multi-technique approach is essential:

  • Single-crystal X-ray diffraction (SCXRD) : Resolve the E-configuration of the thiophene-methylidene group and confirm intramolecular hydrogen bonds (e.g., N–H···S). Use SHELXL for refinement and Mercury for visualization .
  • NMR spectroscopy : Verify tautomeric forms (e.g., thione-thiol equilibrium) via 1H^1H and 13C^{13}C NMR. Look for deshielded carbonyl carbons (~160–170 ppm) and azomethine protons (~8–9 ppm) .
  • Elemental analysis : Ensure stoichiometric alignment (C, H, N, S) to rule out solvent inclusion .

Advanced: How can researchers investigate tautomeric equilibria in this compound using spectroscopic and crystallographic data?

Answer:
Tautomerism analysis requires complementary methods:

  • X-ray crystallography : Identify dominant tautomers (e.g., thione vs. thiol) via bond-length analysis (C=S: ~1.67 Å; C–S: ~1.78 Å) and hydrogen-bonding patterns .
  • UV-Vis and FTIR : Compare experimental λmax (e.g., 280–320 nm for π→π* transitions) and carbonyl stretching frequencies (1650–1700 cm<sup>−1</sup>) with DFT-calculated spectra .
  • Variable-temperature NMR : Monitor chemical shift changes to detect dynamic equilibria in solution .

Table 1: Example tautomerism data from analogous compounds

TechniqueThione Form (C=S)Thiol Form (C–SH)
SCXRDC=S bond: 1.67 Å Not observed
FTIR1675 cm<sup>−1</sup>2550 cm<sup>−1</sup> (S–H)
DFT (B3LYP/6-31G*)Energy: -1023.5 HartreeEnergy: -1022.8 Hartree

Advanced: How should researchers resolve contradictions between spectral data and crystallographic results?

Answer:
Contradictions often arise from polymorphism or solvent effects. Mitigation strategies include:

  • Multi-solvent recrystallization : Compare crystal structures from polar (DMSO) vs. non-polar (toluene) solvents to assess packing effects .
  • Dynamic NMR : Detect conformational flexibility in solution that may differ from solid-state configurations .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-stacking, H-bonding) to explain discrepancies in stability or reactivity .

Advanced: What computational methods are suitable for modeling intermolecular interactions in crystallographic studies?

Answer:

  • DFT calculations : Use Gaussian or ORCA to optimize geometries and calculate interaction energies (e.g., N–H···S hydrogen bonds). Compare with experimental bond lengths/angles .
  • Mercury CSD : Visualize packing motifs and quantify void spaces. The "Materials Module" can identify recurring interaction patterns (e.g., R2<sup>2</sup>(8) rings) in the Cambridge Structural Database .
  • MEP (Molecular Electrostatic Potential) maps : Predict reactive sites for nucleophilic/electrophilic attack .

Advanced: How can hydrogen-bonding networks influence the biological activity of this compound?

Answer:
Hydrogen bonds impact solubility, stability, and target binding:

  • Crystal packing analysis : Use Mercury to identify H-bond donors/acceptors (e.g., pyrazole N–H or thiophene S). Stronger networks (e.g., N–H···O/S) may correlate with higher thermal stability .
  • Docking studies : Align H-bond motifs with protein active sites (e.g., kinase ATP pockets) using AutoDock Vina. Prioritize compounds with complementary H-bond donors/acceptors .

Advanced: What experimental protocols assess the compound’s stability under varying pH and temperature conditions?

Answer:

  • Thermogravimetric analysis (TGA) : Measure decomposition temperatures (Td) to identify stability thresholds .
  • pH-dependent NMR : Dissolve the compound in DMSO-d6/buffer mixtures (pH 2–12) and monitor structural changes over 24 hours .
  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and analyze via HPLC for degradation products .

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